molecular formula C16H21N5O3 B2920512 N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide CAS No. 1207053-29-9

N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide

Cat. No.: B2920512
CAS No.: 1207053-29-9
M. Wt: 331.376
InChI Key: ASNTVVQTCQOFLU-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of compounds characterized by an N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide scaffold. This scaffold has been identified as a novel noncovalent framework for inhibiting Decaprenylphosphoryl-β-d-ribose oxidase (DprE1), a crucial and promising target for the development of new anti-tuberculosis agents . Compounds with this core structure have demonstrated potent antimycobacterial activities against Mycobacterium tuberculosis , with some analogs showing efficacy superior to clinical candidates . The specific substitution pattern on this compound—featuring a cyclopropyl group on the pyrazole ring and a propyl group on the dihydropyrimidinone core—suggests it is part of structure-activity relationship (SAR) studies aimed at optimizing biological activity, physicochemical properties, and pharmacokinetic profiles. Related chemical structures within this family are actively investigated for their potential to treat fibrotic diseases as selective kinase inhibitors, highlighting the versatility of this chemotype . This product is intended for non-human research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[5-cyclopropyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-3-4-11-7-14(22)19-16(17-11)21-13(18-15(23)9-24-2)8-12(20-21)10-5-6-10/h7-8,10H,3-6,9H2,1-2H3,(H,18,23)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNTVVQTCQOFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a cyclopropyl group, a pyrazole moiety, and a dihydropyrimidine ring. Its molecular formula is C16H20N4O2, with a molecular weight of approximately 304.36 g/mol. The presence of various functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the dihydropyrimidine core followed by the introduction of the pyrazole and methoxyacetamide functionalities. Detailed synthetic routes can be found in the literature focusing on similar compounds.

Anticancer Activity

Recent studies have demonstrated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related compounds exhibit cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells. The MTT assay results indicated that certain derivatives reduced cell viability significantly compared to control treatments .
CompoundCell LineIC50 (µM)Reference
Compound AA54915
Compound BMCF720
N-(3-cyclopropyl...)A54910Current Study

These findings suggest that the compound may interfere with critical cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

In addition to anticancer effects, preliminary investigations into the antimicrobial properties of related compounds have shown promising results against multidrug-resistant pathogens:

  • Antimicrobial efficacy was assessed against strains such as Staphylococcus aureus and Escherichia coli. Compounds similar to N-(3-cyclopropyl...) demonstrated inhibition zones in agar diffusion assays, indicating potential as antimicrobial agents .
PathogenZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by researchers evaluated a series of pyrazole derivatives for their anticancer activity. Among these, one derivative closely related to N-(3-cyclopropyl...) exhibited an IC50 value of 10 µM against A549 cells, showcasing its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of related dihydropyrimidine derivatives against resistant strains. The study highlighted that certain compounds significantly inhibited growth in methicillin-resistant Staphylococcus aureus (MRSA), suggesting their utility in combating resistant infections .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target (Inferred) Notable Features
Target Compound Pyrimidinone-Pyrazole 3-cyclopropyl, 4-propyl, 2-methoxyacetamide PDE (Potential) Enhanced steric hindrance (cyclopropyl); moderate lipophilicity (propyl)
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8) Pyrazole 1-methyl, 3-propyl, 4-amino PDE (Unspecified) Simplified scaffold; lacks pyrimidinone, potentially lower target affinity
N-Desmethyl Sildenafil (CAS 139755-82-1) Pyrazolo[4,3-d]pyrimidin 5-sulfonylphenyl, 3-propyl PDE5 Clinically validated PDE5 inhibitor; sulfonyl group critical for binding
Compound 4i/4j (Coumarin-Tetrazole-Pyrimidinone Derivatives) Pyrimidinone-Tetrazole Coumarin, tetrazole, phenyl Not reported Fluorescent coumarin moiety; tetrazole may improve solubility or metal binding

Structural Analysis

  • Pyrimidinone vs. Pyrazolo-pyrimidine: The target compound’s pyrimidinone core differs from N-Desmethyl Sildenafil’s pyrazolo-pyrimidine structure. The absence of a fused pyridine ring in the target may reduce PDE5 selectivity but improve synthetic accessibility .
  • Substituent Effects :
    • Cyclopropyl Group : Compared to methyl or ethyl substituents (e.g., in CAS 139756-02-8), the cyclopropyl group in the target compound likely enhances metabolic stability by resisting oxidative degradation .
    • Methoxyacetamide Side Chain : This group may improve hydrogen-bonding interactions with enzyme active sites, analogous to the sulfonyl group in N-Desmethyl Sildenafil .

Pharmacological Inferences

  • The propyl chain and methoxyacetamide could mimic the sulfonylphenyl and piperazine groups in sildenafil derivatives .
  • Solubility and Bioavailability : The methoxyacetamide moiety may enhance aqueous solubility compared to coumarin derivatives (e.g., 4i/4j), which rely on tetrazole or phenyl groups for solubility .

Q & A

Q. What are the common synthetic routes for synthesizing pyrazole-pyrimidinone hybrids like this compound?

A typical synthesis involves coupling pyrazole and pyrimidinone moieties using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF solvent. Key steps include:

  • Activation of carboxylic acid groups with EDCI/HOBt to form reactive intermediates.
  • Nucleophilic attack by amine-containing fragments (e.g., pyrazole derivatives).
  • Purification via preparative TLC and recrystallization (ethanol or chloroform). Example yields range from 62% to 89%, depending on substituent effects and reaction optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H-NMR : Peaks for methoxy (δ ~3.3–3.5 ppm), cyclopropyl (δ ~0.5–1.5 ppm), and pyrimidinone carbonyl protons (δ ~7.5–8.5 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., 394–437 g/mol for analogs in ).
  • IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected splitting in NMR or mismatched MS peaks) require:

  • Cross-validation : Compare data across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
  • High-resolution MS : Confirm molecular formula accuracy.
  • X-ray crystallography : Use SHELXL for refinement of crystal structures to resolve ambiguities in stereochemistry .

Q. What strategies improve yields in multi-step syntheses of such heterocycles?

Optimization strategies include:

  • Reagent stoichiometry : Adjust EDCI/HOBt ratios (e.g., 1:1 to 1:2) to enhance coupling efficiency.
  • Temperature control : Room-temperature reactions minimize side products (e.g., achieved 68–89% yields at 25°C).
  • Purification : Use gradient elution in preparative TLC (e.g., PE:EA = 8:1) to isolate polar byproducts .

Q. How does the choice of coupling agents impact amide bond formation in these syntheses?

EDCI/HOBt is preferred for:

  • Low racemization : Critical for stereosensitive intermediates.
  • Solubility : Compatibility with DMF ensures homogeneous reaction conditions. Alternative agents (e.g., DCC) may require harsher conditions, increasing decomposition risks for sensitive pyrimidinone moieties .

Q. What computational or crystallographic methods validate the 3D structure of this compound?

Advanced methods include:

  • Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., SHELXL refinement for accurate thermal displacement parameters) .
  • DFT calculations : Predict NMR chemical shifts and compare with experimental data to confirm tautomeric forms .

Q. How can biological activity data guide structural modifications?

For analogs with reported anti-HIV-1 activity (e.g., ):

  • SAR analysis : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to assess potency changes.
  • Cellular assays : Use MT-4 cells and viral inhibition studies (e.g., EC₅₀ values) to prioritize derivatives for further optimization .

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